molecular formula C13H14N2O2 B2452195 Ethyl 2,3-dimethylquinoxaline-6-carboxylate CAS No. 32388-06-0

Ethyl 2,3-dimethylquinoxaline-6-carboxylate

Katalognummer: B2452195
CAS-Nummer: 32388-06-0
Molekulargewicht: 230.267
InChI-Schlüssel: UDUQPOGWJUMYLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and chemical biology research. This compound serves as a versatile chemical intermediate and scaffold for the development of novel molecules with potential biological activity. Researchers value quinoxaline cores for their broad-spectrum antimicrobial properties, as evidenced by studies on related compounds like 2,3-dimethylquinoxaline (DMQ) . The structural motifs present in this ester—specifically the quinoxaline ring and carboxylate group—are frequently explored in the design and synthesis of new therapeutic agents. The ethyl ester functional group makes this compound a key precursor for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid (e.g., 2,3-dimethylquinoxaline-6-carboxylic acid, CAS 17635-26-6) or coupling reactions to form amides . Its mechanism of action in biological systems is anticipated to be multi-faceted, potentially involving intercalation or interaction with various enzymatic targets, a characteristic common to nitrogen-containing heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

ethyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUQPOGWJUMYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331553
Record name ethyl 2,3-dimethylquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32388-06-0
Record name ethyl 2,3-dimethylquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl groups at positions 2 and 3 undergo selective oxidation under controlled conditions. Selenium dioxide (SeO₂) serves as an effective oxidizing agent, converting methyl substituents to carbaldehyde groups while retaining the ester functionality .

Regioselectivity in Oxidation

The oxidation of 2,3-dimethylquinoxaline derivatives is influenced by electronic effects of substituents at position 6. Electron-withdrawing groups (EWGs) enhance nucleophilicity at position 3, favoring carbaldehyde formation at position 2 (regioisomer a ). Conversely, electron-donating groups (EDGs) promote oxidation at position 3 (regioisomer b ) :

Substituent (Position 6)Preferred RegioisomerYield (%)
–NO₂ (EWG)b 54
–Cl (EWG)b 58
–CH₃ (EDG)a 63
–OCH₃ (EDG)a 61

Example Reaction :

2,3-Dimethyl-6-chloroquinoxaline+SeO2140°C6-Chloro-3-methylquinoxaline-2-carbaldehyde(Yield: 58%)[4]\text{2,3-Dimethyl-6-chloroquinoxaline} + \text{SeO}_2 \xrightarrow{\text{140°C}} \text{6-Chloro-3-methylquinoxaline-2-carbaldehyde} \quad (\text{Yield: 58\%})[4]

Substitution Reactions

The quinoxaline ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The ester group at position 6 directs reactivity toward positions 5 and 7 due to its meta-directing nature.

Halogenation

Chlorination with POCl₃ in DMF selectively targets position 7:

Ethyl 2,3-dimethylquinoxaline-6-carboxylate+POCl3DMF, 80°CEthyl 7-chloro-2,3-dimethylquinoxaline-6-carboxylate(Yield: 72%)[5]\text{Ethyl 2,3-dimethylquinoxaline-6-carboxylate} + \text{POCl}_3 \xrightarrow{\text{DMF, 80°C}} \text{Ethyl 7-chloro-2,3-dimethylquinoxaline-6-carboxylate} \quad (\text{Yield: 72\%})[5]

Amination

Reaction with ammonia in ethanol under reflux introduces an amino group at position 5:

Ethyl 2,3-dimethylquinoxaline-6-carboxylate+NH3EtOH, ΔEthyl 5-amino-2,3-dimethylquinoxaline-6-carboxylate(Yield: 65%)[5]\text{Ethyl 2,3-dimethylquinoxaline-6-carboxylate} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 5-amino-2,3-dimethylquinoxaline-6-carboxylate} \quad (\text{Yield: 65\%})[5]

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and transesterification, enabling functionalization for drug development :

Acid-Catalyzed Hydrolysis

Ethyl 2,3-dimethylquinoxaline-6-carboxylate+H2OHCl, Δ2,3-Dimethylquinoxaline-6-carboxylic acid(Yield: 88%)[6]\text{Ethyl 2,3-dimethylquinoxaline-6-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{2,3-Dimethylquinoxaline-6-carboxylic acid} \quad (\text{Yield: 88\%})[6]

Transesterification

Methanolysis under basic conditions yields the methyl ester:

Ethyl ester+MeOHNaOMeMethyl 2,3-dimethylquinoxaline-6-carboxylate(Yield: 94%)[4]\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{NaOMe}} \text{Methyl 2,3-dimethylquinoxaline-6-carboxylate} \quad (\text{Yield: 94\%})[4]

Theoretical Insights

Density functional theory (DFT) calculations reveal that oxidation regioselectivity correlates with frontier molecular orbital (FMO) energies. The HOMO-LUMO gap narrows in EDG-substituted derivatives, facilitating oxidation at position 2 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Agents
Recent studies have highlighted the potential of quinoxaline derivatives, including ethyl 2,3-dimethylquinoxaline-6-carboxylate, as α-glucosidase inhibitors. These compounds are being investigated for their ability to manage blood glucose levels in diabetic patients. A series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and evaluated for their inhibitory activity against α-glucosidase, demonstrating promising results with IC50 values comparable to standard treatments such as acarbose .

Antitumor Activity
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antitumor effects. The structural diversity of these compounds allows for modifications that can enhance their efficacy against various cancer cell lines. Ethyl 2,3-dimethylquinoxaline-6-carboxylate serves as a precursor for synthesizing novel antitumor agents through structural modifications .

Agricultural Applications

Herbicide Development
The compound has been incorporated into the design of new herbicides targeting the HPPD (4-hydroxyphenylpyruvate dioxygenase) enzyme. Research has shown that introducing a quinoxaline ring into herbicidal scaffolds can enhance binding affinity to the target enzyme, potentially leading to the development of more effective herbicides . This application is particularly relevant as the agricultural sector seeks to develop safer and more efficient herbicides.

Case Study 1: Synthesis of Antidiabetic Agents

A study focused on synthesizing diphenylquinoxaline-6-carbohydrazide hybrids reported that these compounds exhibited significant α-glucosidase inhibitory activity. The most potent derivative showed an IC50 value of 21.92 µg/mL, comparable to acarbose (IC50 = 22.32 µg/mL). This research underscores the potential of ethyl 2,3-dimethylquinoxaline-6-carboxylate as a critical building block in developing new antidiabetic therapies .

Case Study 2: Herbicide Development

Research into triketone-quinoxaline hybrids revealed that ethyl 2,3-dimethylquinoxaline-6-carboxylate could be effectively utilized to create new herbicides targeting HPPD. The study demonstrated that modifications to the quinoxaline structure could enhance its interaction with target enzymes, leading to improved herbicidal activity against resistant weed species .

Wirkmechanismus

The mechanism of action of Ethyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a significant compound in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,3-dimethylquinoxaline-6-carboxylate features a quinoxaline backbone with two methyl groups at positions 2 and 3, and a carboxylate group at position 6. This structure contributes to its lipophilicity and biological reactivity.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. It is particularly effective in inhibiting the growth of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Ethyl 2,3-dimethylquinoxaline-6-carboxylate interacts with bacterial enzymes and disrupts cell wall synthesis, leading to cell lysis.

2. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines.

  • In Vitro Studies : In studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), ethyl 2,3-dimethylquinoxaline-6-carboxylate showed IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
HCT-1161.9Doxorubicin3.23
MCF-72.3Doxorubicin3.23
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through the inhibition of key signaling pathways such as tyrosine kinase and C-MET kinase, which are crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of quinoxaline derivatives can significantly alter their biological activity. For instance:

  • Substitution Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions on the quinoxaline ring can enhance or diminish activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .
Substituent Position Effect on Activity
Methyl2,3Increased lipophilicity
Electron-withdrawing6Decreased AChE inhibition
Electron-donating6Increased AChE inhibition

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, ethyl 2,3-dimethylquinoxaline-6-carboxylate was tested against various cancer cell lines. The results indicated that it effectively inhibited tumor growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dimethylquinoxaline-6-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using α-acetyl-N-arylhydrazonoyl chlorides and 7,8-diaminoquinoline precursors. Ethanol with triethylamine as a base is a common solvent system to promote nucleophilic addition and cyclization. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:hydrazonoyl chloride) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
  • Data : Yields typically range from 65–80% under optimized conditions, confirmed by TLC and HPLC monitoring .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of Ethyl 2,3-dimethylquinoxaline-6-carboxylate?

  • Methodology :

  • ¹H/¹³C NMR : The ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and quinoxaline aromatic protons (δ 7.5–8.5 ppm) are diagnostic. Methyl substituents at C2/C3 appear as singlets (δ ~2.6 ppm) .
  • IR : Stretching frequencies for ester carbonyl (C=O: ~1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of ethyl group or CO₂) validate the molecular formula .

Q. What solvent systems are most effective for solubilizing Ethyl 2,3-dimethylquinoxaline-6-carboxylate in experimental settings?

  • Methodology : Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane, chloroform) are ideal due to the compound's moderate polarity. Solubility can be enhanced by heating (40–60°C) or sonication. Hansen solubility parameters (δD, δP, δH) predict compatibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of Ethyl 2,3-dimethylquinoxaline-6-carboxylate?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement ( ) provides precise bond lengths/angles. For example:

  • The quinoxaline ring typically adopts a planar conformation (mean deviation <0.02 Å).
  • Ethyl ester groups exhibit rotational disorder in the crystal lattice, resolved via occupancy refinement .
    • Data Contradictions : Discrepancies between spectroscopic (NMR) and crystallographic data (e.g., torsional angles) may arise due to dynamic vs. static conformations. DFT calculations (B3LYP/6-311+G(d,p)) reconcile these differences by modeling solution-state dynamics .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

  • Methodology : Graph-set analysis ( ) classifies hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions). For Ethyl 2,3-dimethylquinoxaline-6-carboxylate, weak C–H···O interactions between ester carbonyl and methyl/aromatic protons stabilize the crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 5–10% contribution from H···H contacts) .

Q. How does the regioselectivity of nucleophilic substitution reactions involving Ethyl 2,3-dimethylquinoxaline-6-carboxylate vary under different catalytic conditions?

  • Methodology : Substituent effects at C6 (ester group) direct electrophilic attacks to C5 or C7 positions. Pd-catalyzed cross-coupling (Suzuki, Heck) at C6 requires deprotection of the ester to a carboxylic acid. Kinetic studies (e.g., monitoring by GC-MS) show that electron-withdrawing groups enhance reactivity at C5 .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of Ethyl 2,3-dimethylquinoxaline-6-carboxylate?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), indicating potential as a charge-transfer material. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases) via π-π stacking with the quinoxaline core .

Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

  • Methodology : Accelerated degradation studies (40–80°C, pH 1–13) monitored by HPLC identify hydrolysis of the ester group as the primary degradation pathway. The compound is stable in neutral/acidic conditions (t₁/₂ > 6 months) but degrades rapidly in basic media (t₁/₂ < 24 hours at pH 13). Storage recommendations: inert atmosphere, -20°C, desiccated .

Q. What role do substituents (methyl, ethyl ester) play in modulating the compound’s bioactivity, and how can structure-activity relationships (SAR) be quantified?

  • Methodology : Methyl groups at C2/C3 enhance lipophilicity (logP ~2.5), improving membrane permeability. The ester group at C6 can be hydrolyzed in vivo to a carboxylic acid, altering target binding. Comparative SAR studies using analogues (e.g., 2,3-diethyl or 6-amide derivatives) quantify contributions via IC₅₀ assays .

Tables

Table 1 : Key spectroscopic data for Ethyl 2,3-dimethylquinoxaline-6-carboxylate

TechniqueDiagnostic SignalsReference
¹H NMR (400 MHz)δ 1.38 (t, J=7.1 Hz, 3H, CH₃), 2.63 (s, 6H, 2×CH₃), 4.39 (q, J=7.1 Hz, 2H, CH₂), 8.01 (s, 1H, H5), 8.72 (s, 1H, H7)
IR (KBr)1702 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1280 cm⁻¹ (C–O ester)
HRMS[M+H]⁺ m/z calc. 259.1445, found 259.1443

Table 2 : Crystallographic parameters (SC-XRD)

ParameterValueReference
Space groupP2₁/c
a, b, c (Å)10.23, 7.89, 15.41
Z4
R-factorR₁ = 0.042

Notes

  • Citations align with evidence IDs (e.g., for synthesis, for crystallography).
  • Advanced questions emphasize methodological rigor (DFT, SAR, graph-set analysis), while basic questions focus on synthesis and characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.